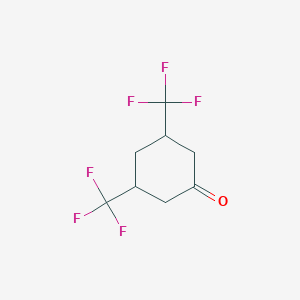

3,5-Bis(trifluoromethyl)cyclohexanone

Description

Properties

IUPAC Name |

3,5-bis(trifluoromethyl)cyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F6O/c9-7(10,11)4-1-5(8(12,13)14)3-6(15)2-4/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYNKQGWXRNGSOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Conformational Analysis of 3,5-Bis(trifluoromethyl)cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of trifluoromethyl (CF₃) groups into molecular scaffolds is a cornerstone of modern medicinal chemistry, imparting profound effects on physicochemical and pharmacological properties. 3,5-Bis(trifluoromethyl)cyclohexanone represents a fascinating, albeit under-documented, exemplar for exploring the intricate interplay of steric and stereoelectronic effects that govern the conformational landscape of highly fluorinated carbocycles. This technical guide provides a comprehensive framework for the conformational analysis of this molecule, synthesizing established principles of cyclohexane stereochemistry with the unique electronic demands of the trifluoromethyl substituent. We will delve into the theoretical underpinnings of its conformational preferences, detail robust experimental and computational methodologies for its characterization, and present a logical workflow for a thorough investigation. This document is intended to serve as a practical and intellectually rigorous resource for researchers engaged in the design and analysis of fluorinated molecules for drug discovery and development.

Introduction: The Significance of Fluorination in Cyclohexane Scaffolds

Cyclohexane rings are ubiquitous structural motifs in a vast array of pharmaceuticals. Their conformational flexibility, primarily adopting a low-energy chair form, dictates the three-dimensional arrangement of substituents and, consequently, their interactions with biological targets.[1][2] The strategic incorporation of fluorine and fluorinated groups, such as the trifluoromethyl group, has become a powerful tool in drug design.[3] The CF₃ group, in particular, offers a unique combination of properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the CF₃ group resistant to metabolic degradation and thereby enhancing the pharmacokinetic profile of a drug candidate.[3]

-

Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.[3][4]

-

Electronic Effects: As a potent electron-withdrawing group, the CF₃ substituent can modulate the pKa of nearby functional groups and influence non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions.[3][5]

The conformational analysis of this compound is therefore not merely an academic exercise but holds significant implications for predicting its behavior in biological systems. The positioning of the two CF₃ groups and the carbonyl function creates a complex network of intramolecular forces that must be carefully dissected.

Theoretical Framework: Unraveling the Conformational Preferences

The conformational equilibrium of this compound is primarily a balance between the diequatorial and diaxial chair conformations of the trifluoromethyl groups, with potential contributions from twist-boat conformations under certain conditions.[6][7]

The Dominance of the Chair Conformation

Cyclohexanone, like cyclohexane, predominantly exists in a chair conformation to minimize angle and torsional strain.[8][9] The presence of the sp²-hybridized carbonyl carbon flattens the ring slightly at that position.

Steric Considerations: The A-Value and 1,3-Diaxial Interactions

The steric bulk of a substituent is a primary determinant of its preferred orientation on a cyclohexane ring. This preference is quantified by the "A-value," which represents the free energy difference between the axial and equatorial conformers.[10][11] Larger A-values indicate a stronger preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions.[12][13]

While a precise A-value for the trifluoromethyl group can vary depending on the system, it is considered to be sterically demanding. Therefore, from a purely steric standpoint, the diequatorial conformer of cis-3,5-bis(trifluoromethyl)cyclohexanone and the equatorial-equatorial conformer of the trans isomer would be predicted to be more stable.

Stereoelectronic Effects: Beyond Simple Sterics

The analysis becomes more nuanced when considering the potent electronic nature of the trifluoromethyl groups and the carbonyl group.

-

Dipole-Dipole Interactions: The C=O bond possesses a significant dipole moment.[14] Similarly, each C-CF₃ bond has a strong dipole due to the high electronegativity of fluorine. The relative orientation of these dipoles in the different chair conformations will significantly impact their relative energies. In a diaxial arrangement, the C-F bond dipoles of the CF₃ groups would be oriented in closer proximity to the carbonyl dipole, potentially leading to significant electrostatic repulsion.

-

Hyperconjugation and the Anomeric Effect Analogue: Stereoelectronic effects, such as hyperconjugation, play a critical role in the stability of substituted cyclohexanes.[15][16][17][18][19] While the classical anomeric effect describes the preference for an axial orientation of an electronegative substituent on a carbon adjacent to a ring heteroatom,[20][21] analogous stabilizing hyperconjugative interactions can occur in cyclohexanones. Specifically, overlap between the lone pairs of the carbonyl oxygen and the antibonding orbitals (σ*) of adjacent C-C and C-H bonds can influence conformational preferences. The electron-withdrawing nature of the CF₃ groups will polarize the C-C and C-H bonds, potentially altering these hyperconjugative interactions.

The interplay of these steric and stereoelectronic forces is what makes the conformational analysis of this compound a compelling challenge.

Methodological Approach: A Dual Strategy of Experimentation and Computation

A robust conformational analysis of this compound necessitates a synergistic approach, combining experimental spectroscopic techniques with high-level computational modeling.

Experimental Investigation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the preeminent experimental technique for elucidating the conformational dynamics of molecules in solution.[22][23]

3.1.1. Variable-Temperature (VT) NMR Spectroscopy

Protocol:

-

Sample Preparation: Dissolve a sample of this compound in a suitable deuterated solvent (e.g., acetone-d₆, dichloromethane-d₂, or a mixture of Freons for very low temperatures). The choice of solvent is critical, as polarity can influence the conformational equilibrium.[24]

-

Initial Spectrum Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra at ambient temperature. At this temperature, the ring inversion is likely to be rapid on the NMR timescale, resulting in averaged signals for the axial and equatorial protons and carbons.

-

Low-Temperature Analysis: Gradually lower the temperature of the NMR probe in decrements of 10-20 K. Acquire spectra at each temperature.

-

Coalescence and Signal Resolution: As the temperature decreases, the rate of chair-chair interconversion will slow. At the coalescence temperature, the signals for the axial and equatorial conformers will broaden and merge. Below this temperature, separate signals for each conformer should become resolved, allowing for their individual characterization.

-

Integration and Equilibrium Constant Determination: Once distinct signals for the two conformers are observed, their relative populations can be determined by integrating the corresponding peaks in the ¹H or ¹⁹F spectra. The equilibrium constant (K_eq) can then be calculated.

-

Thermodynamic Parameters: By measuring K_eq at several temperatures below the coalescence point, the Gibbs free energy difference (ΔG°), enthalpy difference (ΔH°), and entropy difference (ΔS°) between the conformers can be determined using the van't Hoff equation.

3.1.2. Coupling Constant (J) Analysis

The magnitude of three-bond proton-proton coupling constants (³J_HH) is highly dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. This relationship is invaluable for determining the axial or equatorial disposition of protons and, by extension, the substituents.

-

Axial-Axial Coupling (³J_ax,ax): Typically large (10-13 Hz).

-

Axial-Equatorial Coupling (³J_ax,eq): Typically small (2-5 Hz).

-

Equatorial-Equatorial Coupling (³J_eq,eq): Typically small (2-5 Hz).

By analyzing the coupling patterns in the low-temperature ¹H NMR spectrum, the dominant chair conformation can be unequivocally assigned.

Computational Modeling: In Silico Corroboration

Computational chemistry provides a powerful means to complement and rationalize experimental findings.[25]

3.2.1. Conformational Searching and Energy Calculations

Protocol:

-

Structure Generation: Build the initial 3D structures of the diequatorial and diaxial chair conformations of both cis and trans isomers of this compound. Also, consider building twist-boat conformers.

-

Geometry Optimization and Frequency Calculations: Perform geometry optimizations and frequency calculations for each conformer using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set that can adequately handle fluorine, for example, B3LYP/6-311+G(d,p). The absence of imaginary frequencies will confirm that the optimized structures are true energy minima.

-

Relative Energy Determination: Compare the calculated electronic energies, and more importantly, the Gibbs free energies of the different conformers to predict their relative stabilities. These theoretical energy differences can then be compared with the experimental values obtained from VT-NMR.

3.2.2. Natural Bond Orbital (NBO) Analysis

NBO analysis is a computational technique used to study hyperconjugative and other stereoelectronic interactions.[15] By examining the donor-acceptor interactions between filled and empty orbitals, one can quantify the stabilizing and destabilizing electronic effects that contribute to the overall conformational preference.

Data Presentation and Visualization

Clear and concise presentation of data is paramount for effective communication of scientific findings.

Tabulated Summary of Key Data

Table 1: Predicted and Experimental Conformational Data for this compound

| Parameter | Diequatorial Conformer | Diaxial Conformer | Twist-Boat Conformer |

| Calculated Relative Energy (kcal/mol) | |||

| Calculated Dipole Moment (Debye) | |||

| Experimental Population (%) at [Temp] K | |||

| Key ¹H NMR Chemical Shifts (ppm) | |||

| Key ³J_HH Coupling Constants (Hz) | |||

| Key ¹⁹F NMR Chemical Shifts (ppm) |

Visualizing Workflows and Equilibria

Graphviz diagrams can effectively illustrate the experimental and computational workflows, as well as the conformational equilibria.

Caption: Experimental workflow for the conformational analysis of this compound.

Caption: Conformational equilibria for the cis and trans isomers of this compound.

Conclusion and Future Directions

The conformational analysis of this compound provides a compelling case study in the modern challenges of physical organic chemistry and its application to drug design. By employing a dual strategy of variable-temperature NMR spectroscopy and high-level computational modeling, a comprehensive understanding of the steric and stereoelectronic forces governing its conformational landscape can be achieved. The insights gained from such an analysis will be invaluable for predicting the molecule's three-dimensional structure, its potential interactions with biological macromolecules, and ultimately, its utility as a scaffold in the development of novel therapeutics. Future work could involve the synthesis and analysis of related derivatives to further probe the subtle interplay of these intramolecular forces.

References

- Alabugin, I. V., & Zeidan, T. A. (2002). Stereoelectronic Effects and General Trends in Hyperconjugative Acceptor Ability of σ Bonds. Journal of the American Chemical Society, 124(12), 3175–3185.

-

Juaristi, E., & Cuevas, G. (1992). Manifestation of Stereoelectronic Effects on the Calculated Carbon−Hydrogen Bond Lengths and One Bond 1JC-H NMR Coupling Constants in Cyclohexane, Six-Membered Heterocycles, and Cyclohexanone Derivatives. Journal of the American Chemical Society, 114(15), 5909-5916.[16]

- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.

-

Freitas, M. P. (2013). Computational Modeling of Fluorinated Cyclohexane Chair Conformations: An In-depth Technical Guide. Benchchem.[1]

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

-

Podlech, J., & Nickisch, R. (2021). Stereoelectronic effects: Perlin effects in cyclohexane‐derived compounds. Chemistry – A European Journal, 27(3), 1035-1046.[15][17][18]

-

Abraham, R. J., & Monasterios, J. R. (1974). Conformational analysis of 2-halocyclohexanones: An NMR, theoretical and solvation study. Journal of the Chemical Society, Perkin Transactions 2, (6), 662-666.[22][26]

- Allinger, N. L., & Blatter, H. M. (1961). The Conformational Analysis of Cyclohexanone. Journal of the American Chemical Society, 83(4), 994-995.

-

Góbi, S., & Pápai, I. (2016). Stereoelectronic interactions in cyclohexane, 1,3-dioxane, 1, 3-oxathiane, and 1,3-dithiane: W-effect, σ(C)(-)(X) ↔ σ(C)(-)(H) interactions, anomeric effect-what is really important?. The Journal of organic chemistry, 81(15), 6345-6355.[19]

-

Tormena, C. F., Cormanich, R. A., Rittner, R., & Freitas, M. P. (2013). NMR Spectroscopy: a Tool for Conformational Analysis. Australian Journal of Basic and Applied Sciences, 7(4), 58-69.[23]

-

Juaristi, E., & Cuevas, G. (2007). The anomeric effect. Topics in Stereochemistry, 25, 1-130.[20][21]

-

Lin, M. H., & Paquette, L. A. (1994). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of pharmaceutical sciences, 83(10), 1484-1488.[27]

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Anet, F. A. L., & Bourn, A. J. R. (1965). Nuclear magnetic resonance studies of ring inversion in substituted cyclohexanes. Journal of the American Chemical Society, 87(22), 5250-5255.

-

Gill, G., & O'Hagan, D. (2018). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 23(11), 2975.[3]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Year 2 Organic Chemistry Conformational Analysis of Cyclohexane Rings | PPT [slideshare.net]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wisdomlib.org [wisdomlib.org]

- 5. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 6. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Conformational abnormalities in cyclohexane chemistry - Quarterly Reviews, Chemical Society (RSC Publishing) [pubs.rsc.org]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Conformational Analysis | OpenOChem Learn [learn.openochem.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. spcmc.ac.in [spcmc.ac.in]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. reddit.com [reddit.com]

- 15. semanticscholar.org [semanticscholar.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. Anomeric Carbon | Definition & Effect - Lesson | Study.com [study.com]

- 21. Anomeric effect - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

- 23. auremn.org.br [auremn.org.br]

- 24. pure.southwales.ac.uk [pure.southwales.ac.uk]

- 25. Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Conformational analysis of 2-halocyclohexanones: an NMR, theoretical and solvation study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 27. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Reductive Amination of 3,5-Bis(trifluoromethyl)cyclohexanone

This Application Note is designed for researchers requiring high-fidelity protocols for the reductive amination of 3,5-bis(trifluoromethyl)cyclohexanone . This substrate presents unique challenges due to the strong electron-withdrawing nature of the trifluoromethyl groups and the conformational locking of the cyclohexane ring.

The following guide prioritizes Titanium(IV) Isopropoxide-mediated protocols due to their superior ability to overcome the hydration equilibrium common with electron-deficient ketones.

Executive Summary & Strategic Analysis

The reductive amination of This compound (1) is not a trivial transformation. Unlike simple cyclohexanones, the presence of two

Key Challenges

-

Hydrate Formation: The strong electron-withdrawing effect of the

groups increases the electrophilicity of the carbonyl carbon, paradoxically making it prone to forming stable, unreactive hydrates ( -

Stereocontrol: The 3,5-bis(trifluoromethyl) substitution pattern typically locks the ring into a chair conformation with both

groups in equatorial positions (diequatorial cis-isomer). The incoming hydride source determines whether the resulting amine is equatorial (thermodynamic) or axial (kinetic). -

Base Sensitivity: Strong bases can trigger dehydrofluorination or epimerization at the

-positions.

Mechanistic Strategy

To ensure high conversion, we employ a "Dehydrating Lewis Acid" strategy. Titanium(IV) isopropoxide serves a dual function: it acts as a Lewis acid to activate the carbonyl and as a water scavenger to drive imine formation to completion before the reduction step.[1]

Mechanistic Workflow (Visualization)

The following diagram illustrates the critical competition between hydrate formation and the desired imine pathway, highlighting the role of

Figure 1: Reaction pathway analysis showing Ti(IV) intercepting the hydration equilibrium to favor imine formation.

Experimental Protocols

Protocol A: The "Gold Standard" (Ti-Mediated)

Best for: Weakly nucleophilic amines, sterically hindered amines, or maximum conversion. Mechanism: Pre-formation of the imine using Titanium(IV) Isopropoxide followed by in-situ reduction.[1]

Materials

-

Substrate: this compound (1.0 equiv)

-

Amine: 1.1 – 1.2 equiv (Primary or Secondary)

-

Lewis Acid: Titanium(IV) isopropoxide (

) (1.5 – 2.0 equiv) -

Reductant: Sodium Borohydride (

) (1.5 equiv) -

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

Step-by-Step Procedure

-

Complexation: In a flame-dried flask under Argon, charge the ketone (1.0 equiv) and the amine (1.2 equiv).

-

Activation: Neat

(1.5 equiv) is added dropwise. Note: The reaction may become slightly warm. -

Imine Formation: Stir the mixture at ambient temperature for 4–6 hours.

-

Checkpoint: Monitor by TLC or crude NMR. The disappearance of the ketone carbonyl peak is critical before proceeding. For stubborn amines, heat to 40-50°C.

-

-

Dilution: Dilute the viscous mixture with absolute EtOH (concentration ~0.5 M).

-

Reduction: Cool the solution to 0°C. Add

(1.5 equiv) in small portions to avoid vigorous gas evolution. -

Reaction: Allow to warm to room temperature and stir for 2–4 hours.

-

Quench (Critical): Quench by adding 1M NaOH or aqueous

. A white precipitate ( -

Workup: Filter the suspension through a pad of Celite to remove titanium salts. Wash the pad with EtOAc.

-

Extraction: Extract the filtrate with EtOAc (3x), dry over

, and concentrate.

Protocol B: The "Mild" Method (STAB)

Best for: Acid-sensitive substrates and simple aliphatic amines. Mechanism: Direct reductive amination using Sodium Triacetoxyborohydride (STAB).

Materials

-

Substrate: this compound (1.0 equiv)

-

Amine: 1.1 equiv

-

Reductant:

(1.5 equiv) -

Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF

Step-by-Step Procedure

-

Mixing: Dissolve ketone and amine in DCE (0.2 M) under Nitrogen.

-

Acidification: Add AcOH (1.0 equiv). Stir for 30 minutes to catalyze hemiaminal formation.

-

Reduction: Add

(1.5 equiv) in one portion. -

Duration: Stir at room temperature for 12–16 hours.

-

Quench: Quench with saturated

solution. Stir until gas evolution ceases. -

Extraction: Extract with DCM, dry over

, and concentrate.

Stereochemical Outcomes & Optimization

The stereochemistry of the product is dictated by the approach of the hydride reducing agent.

| Reducing Agent | Primary Isomer | Rationale |

| NaBH4 / MeOH | Equatorial Amine (Trans-1,3) | Small hydride attacks from the axial trajectory (less hindered), yielding the thermodynamic equatorial amine. |

| L-Selectride | Axial Amine (Cis-1,3) | Bulky hydride attacks from the equatorial trajectory, forcing the amine into the axial position. |

| H2 / Pt-C | Mixed / Equatorial | Surface catalysis often favors the adsorption of the less hindered face, but results vary with solvent. |

Expert Insight: For this compound, the diequatorial arrangement of the

Safety & Handling (E-E-A-T)

-

Fluorinated Intermediates: Fluorinated ketones can be volatile and lipophilic. Use proper ventilation to avoid inhalation.

-

Titanium Waste: The quench of

generates significant solids. Do not attempt to extract without filtration (Celite) first, or emulsions will persist. -

Cyanide Avoidance: While

is a common reagent, Protocol B (STAB) is preferred in modern drug development to avoid toxic cyanide waste streams.

References

-

Mattson, R. J., et al. "An Improved Method for Reductive Amination of Aldehydes and Ketones." Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554. Link

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862. Link

-

Bykova, T., et al. "Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif." Beilstein Journal of Organic Chemistry, vol. 13, 2017, pp. 728–733. Link

-

Barney, R. J., et al. "Synthesis of 1,3-Bis-trifluoromethylated (Hetero)cyclohexane-2-carboxylates." Organic Letters, vol. 23, 2021.[2] (Context on 3,5-bis-CF3 synthesis). Link

Sources

Application Note: 3,5-Bis(trifluoromethyl)cyclohexanone in Pharmaceutical Synthesis

Executive Summary & Strategic Significance

The shift in medicinal chemistry from flat, aromatic structures to three-dimensional (

By saturating the aromatic ring, researchers can maintain the lipophilicity and metabolic stability conferred by the trifluoromethyl (

Chemical Profile & Safety

| Property | Specification |

| IUPAC Name | 3,5-Bis(trifluoromethyl)cyclohexan-1-one |

| Molecular Formula | |

| Molecular Weight | 234.14 g/mol |

| Physical State | Colorless to pale yellow oil / Low-melting solid |

| Key Functionality | Electron-deficient ketone; Lipophilic scaffold |

| Precursor | 3,5-Bis(trifluoromethyl)phenol (CAS 349-58-6) |

Safety & Handling (Fluorinated Organics)

-

Volatility: Fluorinated ketones can be surprisingly volatile. Handle in a fume hood.

-

Reactivity: The electron-withdrawing effect of two

groups activates the carbonyl carbon toward nucleophilic attack but also increases the acidity of -

Hazards: Treat as a potential skin/eye irritant. In case of contact, use Polyethylene Glycol (PEG-400) for initial skin decontamination if standard washing is insufficient.

Upstream Synthesis: Preparation of the Intermediate

While often purchased, in-house preparation ensures purity and allows for isotopic labeling if required. The most efficient route is the selective catalytic hydrogenation of the corresponding phenol.

Protocol A: Selective Hydrogenation of 3,5-Bis(trifluoromethyl)phenol

Objective: Reduce the aromatic ring to the ketone without over-reduction to the alcohol.

Mechanism:

Phenol

Reagents:

-

Substrate: 3,5-Bis(trifluoromethyl)phenol[1]

-

Catalyst: 5% Pd/C (or Pd supported on Carbon Nitride for higher selectivity)

-

Solvent: Aqueous acetic acid or 2-Propanol (careful monitoring required)

-

Hydrogen Source:

gas (1-5 bar)

Step-by-Step Procedure:

-

Charge: In a high-pressure autoclave, dissolve 10.0 g of phenol substrate in 100 mL of acetic acid. Add 0.5 g of 5% Pd/C catalyst (5 wt% loading).

-

Purge: Seal the reactor and purge with

(3x) followed by -

Reaction: Pressurize to 3 bar

and heat to 40°C. Stir vigorously (>800 rpm) to eliminate mass transfer limitations. -

Monitoring: Monitor via GC-MS every 2 hours. The reaction typically proceeds via the enol form.

-

Critical Control Point: Stop the reaction immediately when <2% starting material remains to prevent over-reduction to the alcohol.

-

-

Workup: Filter the catalyst through a Celite pad. Neutralize the filtrate with saturated

(caution: gas evolution). Extract with Ethyl Acetate (3x). -

Purification: Concentrate the organic layer. If necessary, purify via flash chromatography (Hexane/EtOAc 9:1).

Downstream Application: Stereoselective Reductive Amination

The primary pharmaceutical utility of this ketone is the synthesis of chiral amines. Due to the steric bulk and electronic effects of the

Protocol B: Synthesis of Chiral NK1 Antagonist Precursors

Objective: Condense the ketone with a chiral amine (e.g., (R)-phenylglycinol or a functionalized benzylamine) followed by stereoselective reduction.

Reagents:

-

Ketone: this compound

-

Amine: (S)-Methylbenzylamine (as chiral auxiliary)

-

Reductant: Sodium Triacetoxyborohydride (

) -

Solvent: 1,2-Dichloroethane (DCE)

-

Additive: Acetic Acid (AcOH)

Step-by-Step Procedure:

-

Imine Formation:

-

Dissolve ketone (1.0 eq) and amine (1.1 eq) in dry DCE (0.2 M).

-

Add AcOH (1.5 eq) to catalyze imine formation.

-

Stir at room temperature for 2 hours. Use molecular sieves (4Å) to drive equilibrium if conversion is sluggish.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add

(2.5 eq) portion-wise over 30 minutes. -

Why:

is milder than

-

-

Quench & Isolation:

Visual Workflow & Mechanism

The following diagram illustrates the transformation pathway from the aromatic precursor to the final chiral amine scaffold.

Figure 1: Synthetic workflow from aromatic precursor to chiral amine pharmacophore.

Quality Control & Analytics

Due to the fluorine content,

| Technique | Parameter | Expected Observation |

| Chemical Shift | ||

| GC-MS | Fragmentation | Molecular ion ( |

| TLC | Stain | UV active (weak). Use Permanganate or Phosphomolybdic Acid (PMA) stain for visualization. |

References

-

Selective Hydrogenation of Phenols

-

Reductive Amination Protocols

- Title: A Mild, Pyridine-Borane-Based Reductive Amin

- Source: Journal of Organic Chemistry (via ScienceMadness).

-

URL:[Link]

-

Fluorinated Cyclohexanes in Pharma

- Title: Fluorinated cyclohexanes: Synthesis of amine building blocks.

- Source: Beilstein Journal of Organic Chemistry.

-

URL:[Link]

- Aromatic Precursor Data: Title: 3,5-Bis(trifluoromethyl)acetophenone Synthesis & Properties. Source: Sigma-Aldrich / Merck.

Sources

- 1. 349-58-6|3,5-Bis(trifluoromethyl)phenol|BLD Pharm [bldpharm.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. BJOC - Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif [beilstein-journals.org]

- 4. trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

preparation of chiral amines using 3,5-bis(trifluoromethyl)cyclohexanone

Application Note: Precision Synthesis of Chiral Amines via Desymmetrization of 3,5-Bis(trifluoromethyl)cyclohexanone

Executive Summary

The incorporation of 3,5-bis(trifluoromethyl) motifs is a cornerstone strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and blood-brain barrier permeability. While the phenyl analog is ubiquitous (e.g., in NK1 antagonists), the saturated 3,5-bis(trifluoromethyl)cyclohexyl amine offers a unique

This Application Note details the stereoselective preparation of chiral amines from This compound . Unlike simple ketones, this substrate presents a specific stereochemical challenge: the starting material (assuming the thermodynamically favored cis-diequatorial conformation) is a meso-compound . Consequently, the transformation is not merely a reduction but a desymmetrization , requiring precise differentiation between enantiotopic faces to establish up to three stereocenters simultaneously.

We present two validated workflows:

-

Biocatalytic Transamination (Method A): The "Gold Standard" for enantiopurity (

, -

Chemo-Catalytic Reductive Amination (Method B): A robust, scalable alternative using Ruthenium/Rhodium catalysis for high-throughput generation of racemic or diastereomerically enriched scaffolds.

Mechanistic Insight & Stereochemical Strategy

The this compound scaffold typically exists as an equilibrium of conformers. The cis-isomer (diequatorial

The Challenge:

-

Remote Stereocontrol: The directing groups (

) are at the -

Diastereocontrol: The reaction must control the cis/trans relationship between the new amine and the existing

groups.

The Solution: Enzymatic pockets provide the necessary steric confinement to distinguish the pro-S and pro-R faces of the ketone, enabling high-fidelity desymmetrization.

Figure 1: Desymmetrization pathway of the meso-ketone. The enzyme selects one enantiotopic face, setting the C1 stereochemistry and breaking the symmetry of the C3/C5 positions.

Method A: Biocatalytic Transamination (Protocol)

This method utilizes

Reagents & Equipment:

-

Substrate: this compound (0.1 M in DMSO).

-

Enzyme: Commercial Transaminase Screening Kit (e.g., Codexis ATA panels or equivalent).

-

Amine Donor: Isopropylamine (IPM) or Alanine (with LDH/GDH recycling system).

-

Buffer: 100 mM Potassium Phosphate, pH 7.5.

Protocol: Rapid Enzyme Screening (96-well format)

-

Preparation of Master Mix:

-

Dissolve PLP (1 mM final conc.) in Potassium Phosphate buffer (pH 7.5).

-

Add Isopropylamine (1 M final conc.) and adjust pH back to 7.5 (exothermic; cool on ice).

-

-

Enzyme Loading:

-

Weigh 2–5 mg of lyophilized enzyme powder into each well of a deep-well plate.

-

-

Reaction Initiation:

-

Add 900 µL of Master Mix to each well.

-

Add 100 µL of Substrate stock (dissolved in DMSO). Final substrate conc: ~10-20 mM.

-

-

Incubation:

-

Seal plate with aluminum foil.

-

Shake at 30°C, 250 rpm for 24 hours.

-

-

Quench & Workup:

-

Add 200 µL 1N NaOH to quench and basify.

-

Extract with 600 µL Methyl tert-butyl ether (MTBE).

-

Centrifuge (4000 rpm, 5 min) to separate phases.

-

-

Analysis:

-

Transfer organic phase to HPLC vials. Analyze via Chiral HPLC (see QC section).

-

Protocol: Gram-Scale Synthesis (Scale-Up)

Target: 1.0 g Substrate

-

Reactor Setup: Use a 100 mL jacketed vessel with overhead stirring.

-

Buffer Prep: Prepare 50 mL of 100 mM Phosphate buffer (pH 7.5) containing 1 mM PLP and 1 M Isopropylamine.

-

Enzyme Addition: Add 100 mg of the optimal ATA variant identified in screening. Stir gently to dissolve.

-

Substrate Addition: Add 1.0 g of this compound (dissolved in 5 mL DMSO) dropwise over 1 hour.

-

Note: Slow addition prevents enzyme inhibition by the hydrophobic ketone.

-

-

Process Control: Monitor pH every 4 hours; maintain pH 7.0–7.5 using 1M HCl or amine.

-

Tip: Nitrogen sweep can help remove acetone byproduct to shift equilibrium.

-

-

Workup:

-

Acidify to pH 2 with 6N HCl (to protonate amine and keep it in aqueous phase).

-

Wash with MTBE (2 x 20 mL) to remove unreacted ketone.

-

Basify aqueous layer to pH 12 with 10N NaOH.

-

Extract product with MTBE (3 x 30 mL).

-

Dry over

and concentrate in vacuo.

-

Method B: Metal-Catalyzed Reductive Amination

For applications requiring racemic scaffolds or where biocatalysts are unavailable, Ruthenium or Rhodium catalysis offers a high-throughput chemical solution.

Reagents:

-

Catalyst:

(0.5 mol%) with chiral ligand (e.g., TsDPEN) for asymmetric induction, or -

Amine Source: Ammonium Acetate (

, 5-10 equiv). -

Reductant: Hydrogen gas (

, 10-30 bar) or Sodium Cyanoborohydride (

Protocol (Bench Scale - Hydride Reduction):

-

Imine Formation:

-

In a round-bottom flask, mix ketone (1 equiv) and

(10 equiv) in Methanol. -

Stir at room temperature for 2 hours. Add 4Å Molecular Sieves to absorb water.

-

-

Reduction:

-

Cool to 0°C.

-

Add

(1.5 equiv) portion-wise. -

Allow to warm to RT and stir for 12 hours.

-

-

Workup:

-

Quench with sat.

. Remove MeOH under reduced pressure. -

Extract with Ethyl Acetate.[3]

-

Purification: Flash chromatography (DCM/MeOH/

) is usually required to separate diastereomers (cis/trans).

-

Quality Control & Analytics

Accurate determination of Enantiomeric Excess (

Table 1: Analytical Methods

| Method | Parameter | Conditions / Column | Notes |

| HPLC | Column: Chiralpak AD-H or OD-H (4.6 x 250 mm)Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1)Flow: 1.0 mL/min | Derivatization with benzoyl chloride may improve separation if peaks overlap. | |

| NMR | Structure | Look for symmetry. Meso-ketone shows 1 signal. Chiral amine shows distinct | |

| NMR | Stereochem | Axial protons (trans-amine) typically show large coupling constants ( |

Workflow Visualization

The following diagram outlines the decision matrix for selecting the appropriate method based on project stage and requirements.

Figure 2: Strategic workflow for selecting between biocatalytic and chemocatalytic routes.

References

-

MDPI (2022). Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System.[4] (Demonstrates ATA efficiency on the bis-CF3 motif).

-

Organic Chemistry Frontiers (2021). Recent advances on transition-metal-catalysed asymmetric reductive amination.[5] (Review of Ru/Rh methods applicable to cyclohexanones).

-

Journal of Organic Chemistry (2023). Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones. (Protocol for chemical handling of CF3-ketones).

-

Sigma-Aldrich. Chiral Amines in Asymmetric Synthesis: Application Note. (General handling of chiral amine building blocks).

-

ChemRxiv (2023). Synthesis of 1,3-bis-trifluoromethylated-(hetero)cyclohexane-2-carboxylates. (Insight into the conformational analysis of 3,5-bis-CF3 cyclohexyl systems).

Sources

- 1. Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin [mdpi.com]

- 2. The Industrial Age of Biocatalytic Transamination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Recent advances on transition-metal-catalysed asymmetric reductive amination - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for 3,5-Bis(trifluoromethyl)cyclohexanone Synthesis

Welcome to the technical support center for the synthesis of 3,5-bis(trifluoromethyl)cyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during the synthesis of this highly functionalized carbocycle. The presence of two trifluoromethyl groups presents unique challenges in terms of precursor synthesis, reaction control, and product stability. This document provides field-proven insights to help you navigate these challenges and optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for preparing this compound?

A1: A prevalent and effective strategy is the intramolecular Dieckmann condensation of a substituted diethyl adipate precursor, specifically diethyl 2,4-bis(trifluoromethyl)adipate. This method is advantageous for forming the six-membered ring.[1][2] The subsequent hydrolysis and decarboxylation of the resulting β-keto ester yield the desired cyclohexanone.

Q2: Why are trifluoromethyl groups often challenging to work with in base-catalyzed reactions like the Dieckmann condensation?

A2: While the carbon-fluorine bond is very strong, the highly electron-withdrawing nature of the trifluoromethyl (CF₃) group can lead to instability under certain basic conditions.[3] The primary concern is the potential for hydrolysis of the CF₃ group to a carboxylic acid, especially with strong bases or prolonged reaction times at elevated temperatures.[4] Additionally, the CF₃ group acidifies adjacent protons, which can influence enolate formation and potentially lead to undesired side reactions.[5]

Q3: My overall yield is consistently low. What are the most critical stages to investigate?

A3: Low overall yield can stem from inefficiencies at multiple stages. The most critical points to scrutinize are:

-

Precursor Synthesis: The purity of your starting diester, diethyl 2,4-bis(trifluoromethyl)adipate, is paramount. Impurities can interfere with the cyclization.

-

Dieckmann Condensation: This is often the most challenging step. Incomplete cyclization, competing intermolecular reactions, and product degradation can significantly reduce yields.[6]

-

Hydrolysis and Decarboxylation: Inefficient hydrolysis or decarboxylation will result in the β-keto ester as a major impurity in your final product.

Q4: What analytical techniques are recommended for monitoring the reaction progress and purity of this compound?

A4: A combination of techniques is recommended:

-

¹⁹F NMR Spectroscopy: This is the most direct method for observing the trifluoromethyl groups. The presence of two distinct signals (or one if the molecule is symmetric) in the expected chemical shift range confirms their integrity. The appearance of new fluorine-containing signals could indicate degradation.[5]

-

¹H and ¹³C NMR Spectroscopy: These are essential for confirming the overall structure of the cyclohexanone ring and the absence of starting materials or intermediates.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing purity and identifying volatile byproducts.

-

Thin Layer Chromatography (TLC): A quick and effective way to monitor the disappearance of starting material and the appearance of the product during the reaction.[7]

Troubleshooting Guide: Dieckmann Condensation and Subsequent Steps

This guide addresses specific issues you may encounter during the synthesis of this compound via the Dieckmann condensation pathway.

Problem 1: Low or No Conversion During Dieckmann Condensation

Symptoms:

-

TLC or GC-MS analysis shows predominantly unreacted starting diester.

-

No significant formation of the β-keto ester intermediate.

Potential Causes and Solutions:

| Cause | Scientific Rationale | Troubleshooting Steps |

| Inactive Base | Sodium hydride (NaH) or sodium ethoxide (NaOEt) can degrade upon exposure to air and moisture. An inactive base will not be able to deprotonate the α-carbon of the ester to form the necessary enolate. | Use freshly opened or properly stored base. If using NaH, ensure the mineral oil is thoroughly washed away with a dry, inert solvent (e.g., hexane) before use. Consider using a stronger, non-nucleophilic base like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) in an aprotic solvent like THF.[8] |

| Insufficient Base | The Dieckmann condensation is an equilibrium process. The final deprotonation of the β-keto ester product by the alkoxide byproduct drives the reaction to completion. Therefore, at least one full equivalent of base is required.[9][10] | Use at least 1.1 to 1.2 equivalents of base to ensure the equilibrium is shifted towards the product. |

| Incorrect Solvent | The choice of solvent is critical for solubility and reaction rate. The reaction is typically performed in a non-polar, aprotic solvent like toluene or THF.[8] | Ensure the solvent is rigorously dried before use. If solubility of the starting material is an issue, consider gentle heating or switching to a higher-boiling solvent like xylene, while carefully monitoring for decomposition. |

| Low Reaction Temperature | While higher temperatures can promote side reactions, an insufficient temperature may lead to a very slow reaction rate. | If the reaction is sluggish at room temperature, gradually increase the temperature to 40-50 °C and monitor the progress by TLC. For higher temperatures, consider using a more robust solvent like toluene. |

Problem 2: Formation of Significant Byproducts

Symptoms:

-

Multiple spots on TLC or peaks in GC-MS in addition to the desired product and starting material.

-

Difficulty in purifying the desired product.

Potential Causes and Solutions:

| Cause | Scientific Rationale | Troubleshooting Steps | | :--- | :--- | | Intermolecular Claisen Condensation | If the reaction is too concentrated, the enolate of one diester molecule can react with another diester molecule, leading to oligomers or polymers instead of the desired intramolecular cyclization.[6] | Run the reaction under high dilution conditions (e.g., 0.01-0.05 M). This can be achieved by the slow addition of the diester to a solution of the base in the solvent. | | Hydrolysis of Trifluoromethyl Group | The presence of water or prolonged exposure to strong base can lead to the hydrolysis of one or both CF₃ groups to carboxylic acids.[4] | Use rigorously dried solvents and reagents. Minimize reaction time and avoid excessive temperatures. Quench the reaction as soon as it is complete. | | Elimination Reactions | If there are suitable leaving groups on the carbon backbone of the diester, elimination reactions can compete with the condensation. | This is less common for a simple adipate precursor but should be considered if the starting material has additional functionality. Ensure the starting material is pure and free of any halogenated impurities. |

Problem 3: Incomplete Hydrolysis and Decarboxylation

Symptoms:

-

The final product is contaminated with the β-keto ester intermediate.

-

The NMR spectrum shows signals corresponding to the ester group.

Potential Causes and Solutions:

| Cause | Scientific Rationale | Troubleshooting Steps | | :--- | :--- | | Insufficient Acid or Base for Hydrolysis | Saponification of the ester requires a sufficient amount of base (e.g., NaOH or KOH), followed by acidification. | Use a stoichiometric excess of base for the saponification step and ensure the reaction goes to completion by monitoring with TLC. | | Insufficient Heat for Decarboxylation | The decarboxylation of the resulting β-keto acid typically requires heating. The stability of the intermediate can vary. | After acidification of the saponified mixture, gently heat the solution to promote decarboxylation. The evolution of CO₂ gas should be observed. Monitor the disappearance of the β-keto acid intermediate by TLC or LC-MS. |

Experimental Protocols

Protocol 1: Synthesis of Diethyl 2,4-bis(trifluoromethyl)adipate (Precursor)

-

Enolate Formation: To a solution of ethyl 3,3,3-trifluoropropanoate (1.0 eq) in dry THF at -78 °C, add a solution of LDA (1.1 eq) dropwise. Stir for 30 minutes.

-

Michael Addition: Add ethyl acrylate (1.2 eq) to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain diethyl 2,4-bis(trifluoromethyl)adipate.

Protocol 2: Dieckmann Condensation and Decarboxylation

-

Setup: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq, 60% dispersion in mineral oil).

-

Washing NaH: Wash the NaH with dry hexane (3 x) to remove the mineral oil, and then place the flask under a nitrogen atmosphere.

-

Reaction: Add dry toluene to the flask, followed by the dropwise addition of a solution of diethyl 2,4-bis(trifluoromethyl)adipate (1.0 eq) in dry toluene over 1-2 hours with vigorous stirring.

-

Heating: After the addition is complete, heat the reaction mixture to reflux and monitor the reaction by TLC.

-

Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench with a few drops of ethanol, followed by the slow addition of 1 M HCl until the solution is acidic.

-

Hydrolysis: Add a solution of 10% aqueous NaOH and heat the mixture to reflux for 2-4 hours to saponify the ester.

-

Decarboxylation: Cool the reaction mixture and acidify with concentrated HCl until the pH is ~1. Heat the mixture to 60-80 °C until the evolution of CO₂ ceases.

-

Extraction and Purification: Cool the mixture to room temperature and extract with diethyl ether (3 x). Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or distillation to yield this compound.[7]

Visualizations

Proposed Synthetic Pathway

Caption: Proposed synthetic route to this compound.

Troubleshooting Workflow for Low Yield

Caption: Decision tree for troubleshooting low reaction yield.

References

- Fager, D. C., et al. (2014). Stereoselective Synthesis of Trifluoromethylated Compounds with Controlled Adjacent Tertiary Carbons by Michael Addition to (E)-3-(Trifluoromethyl)

- Wang, X., et al. (2022). Mechanism of trifluoromethylation‐induced cyclization of alkynyl aryl ketones.

- Colby, D. A., et al. (2022).

- Li, Y., et al. (2021). Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones. Organic & Biomolecular Chemistry.

- Chen, J., et al. (2021). Biocatalytic Michael addition reaction on the 2‐(trifluoromethyl)acrylic acid.

- Wu, C.-Y., et al. (2024). Difluorocarbene-Enabled Trifluoromethylation and Cyclization for the Synthesis of 3-(Trifluoromethyl)-4H-pyrans. Organic Letters.

- N/A. (n.d.). Dieckmann Reaction. Name Reactions in Organic Synthesis.

- Wang, Y., et al. (2021). The cyclization/rearrangement of α-hydroxy ketones with trifluoromethyl N-acylhydrazones to synthesize multi-substituted trifluoromethyloxazolines.

- N/A. (n.d.). Phospha-Michael Addition on α‑Fluorinated Acrylates: A Straightforward Access to Polyfunctionalized Fine Chemicals. TIB.eu.

- Beilstein Journals. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective.

- Li, G., et al. (2021). Terminal Trifluoromethylation of Ketones via Selective C–C Cleavage of Cycloalkanols Enabled by Hypervalent Iodine Reagents. Organic Letters.

- Kumar, P., et al. (2022). Synthesis of ketones and mono-fluoro ketones via boron enolates formed by substitution of esters with benzylboronic esters. RSC Publishing.

- Ielo, L., et al. (2025).

- Wikipedia. (n.d.).

- Wang, F., et al. (2025). Inverse conjugate additions of acrylic amides and esters with F/Cl/O/N-nucleophiles and CF3+ reagents. PMC.

- Sloop, J. C. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace.

- Sloop, J. C. (2014).

- Wikipedia. (n.d.).

- Kumar, P., et al. (2022). Synthesis of Ketones and Mono-fluorinated Ketones via Boron Enolates Formed by Substitution of Esters with Benzylboronic Esters. ChemRxiv.

- N/A. (n.d.). CO22b.

- Reddit. (2021).

- ResearchGate. (n.d.).

- Taylor & Francis. (2024). Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates.

- NROChemistry. (n.d.).

- Organic Chemistry Portal. (n.d.).

- PrepChem.com. (n.d.).

- Organic Chemistry Portal. (n.d.).

- Master Organic Chemistry. (2020).

- Master Organic Chemistry. (2018).

- LibreTexts. (2025). 23.

- Chemistry Steps. (2020). Dieckmann condensation – An Intramolecular Claisen Reaction.

- LibreTexts. (2025). 23.

- Alfa Chemistry. (n.d.).

- JoVE. (2023).

- ChemicalBook. (n.d.).

- Beilstein Journals. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.

- PMC. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- RSC Publishing. (n.d.).

Sources

- 1. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [cambridge.org]

- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. reddit.com [reddit.com]

- 7. egrove.olemiss.edu [egrove.olemiss.edu]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

separating cis and trans isomers of 3,5-bis(trifluoromethyl)cyclohexanone

Technical Support Center: Chiral & Diastereomeric Separations Ticket ID: #ISO-SEP-35CF3-CYC Topic: Separation and Purification of 3,5-bis(trifluoromethyl)cyclohexanone Isomers Status: Open Assigned Specialist: Dr. A. V. Chen, Senior Application Scientist

Executive Summary

Separating the cis and trans isomers of This compound presents a classic challenge in stereochemical purification. Unlike alpha-substituted ketones, the stereocenters at C3 and C5 are configurationally stable under standard chromatographic conditions (silica/alumina) because they are beta to the carbonyl group. Enolization at C2/C6 does not invert the C3/C5 centers. Therefore, your separation strategy must rely on physical property differences (polarity, shape, solubility) rather than chemical equilibration.

This guide provides a validated workflow for identifying, separating, and confirming the purity of these isomers.

Part 1: Diagnostic & Identification (The "Triage")

Q: How do I definitively distinguish the cis and trans isomers by NMR?

A: The most reliable method is

| Feature | cis-Isomer (Thermodynamic Product) | trans-Isomer (Kinetic/Minor Product) |

| Conformation | Diequatorial (e,e) .[1] Both | Equatorial-Axial (e,a) . One |

| Symmetry | Meso ( | Chiral ( |

| Appears as a single signal (all 6 F atoms are equivalent). | Appears as a single signal (time-averaged) but may be broader or shifted downfield. | |

| Axial . Shows large vicinal coupling ( | One Axial, One Equatorial . The signal is an average or splits into distinct multiplets if ring-flipping is slow. | |

| Physical State | Typically a crystalline solid (high symmetry). | Often an oil or low-melting solid. |

Technical Insight: The cis-isomer (diequatorial) is significantly more stable. In 1,3-disubstituted cyclohexanes, the energy difference is substantial (

Part 2: Separation Protocols

Q: I see two spots on TLC, but they are close. How do I separate them?

A: The lipophilic and electron-withdrawing nature of the two

Protocol A: Optimized Flash Chromatography

-

Stationary Phase: High-performance Silica Gel (spherical, 25–40 µm).

-

Mobile Phase: Do not use pure Hexane/EtOAc. The

groups require a "modifier" solvent to sharpen peaks.-

Recommendation:Hexane / Dichloromethane (DCM) gradient (0%

30% DCM). DCM solubilizes the fluorinated moiety better than EtOAc. -

Alternative:Toluene / Hexane (10%

50% Toluene). The

-

-

Loading: Dry load on Celite or Silica. Do not liquid load in DCM (band broadening).

Protocol B: Selective Crystallization (Enrichment)

If chromatography yields mixed fractions, use the high melting point of the cis-isomer to your advantage.

-

Dissolve the mixture in minimal hot Hexane or Pentane .

-

Add a drop of EtOAc to aid solubility if needed.

-

Cool slowly to -20°C.

-

The cis-isomer (meso, crystalline) will precipitate. The trans-isomer will remain in the mother liquor.

Part 3: Troubleshooting & FAQs

Q: Can I equilibrate the trans isomer to the cis isomer to improve yield? A: No.

-

Reasoning: The stereocenters are at C3 and C5. The acidic protons alpha to the carbonyl are at C2 and C6. Treating with base (e.g., NaOMe) will form an enolate at C2/C6, but when it reprotonates, it does not invert the configuration at C3 or C5.

-

Exception: Extreme conditions (high temp, hydrogenation catalysts) might cause dehydrogenation/re-hydrogenation, but this will likely decompose the molecule. You are stuck with the synthetic ratio.

Q: My

-

Check: Electron-deficient ketones (like those with bis-

) are hygroscopic. Run the NMR in anhydrous

Part 4: Visual Workflow (Process Logic)

The following diagram illustrates the decision matrix for purifying the crude reaction mixture.

Caption: Decision tree for the purification of this compound isomers based on chromatographic resolution (Rf).

References

-

Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on cyclohexane conformational analysis and A-values).

-

Belyakov, A. V., et al. (2013).[2] Conformational preferences of fluorocyclohexane... Structural Chemistry, 24, 763–768. (Discusses thermodynamic stability of fluorinated cyclohexanes).

-

Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Mechanisms of enolization and configurational stability of beta-stereocenters).

-

Reich, H. J. (2025). NMR Spectroscopy: Data and Analysis. University of Wisconsin-Madison. (Differentiation of diastereomers via coupling constants).

Sources

Technical Support Center: Navigating Reactions with 3,5-Bis(trifluoromethyl)cyclohexanone

Welcome to the technical support center for 3,5-bis(trifluoromethyl)cyclohexanone. This guide is designed for researchers, scientists, and drug development professionals who are working with this challenging yet valuable synthetic building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic and troubleshooting strategies to overcome the unique hurdles presented by this sterically hindered and electronically activated ketone.

Understanding the Core Challenge: A Duality of Reactivity

The chemistry of this compound is dominated by the powerful influence of its two trifluoromethyl (CF₃) groups. These groups create a duality of effects that must be carefully managed for successful reactivity:

-

Electronic Activation: The intense electron-withdrawing nature of the two CF₃ groups renders the carbonyl carbon exceptionally electrophilic. This heightened electrophilicity makes the ketone highly susceptible to attack by nucleophiles.

-

Steric Hindrance: Conversely, the bulky CF₃ groups create significant steric congestion around the carbonyl center and the adjacent α-carbons. This physical barrier can impede the approach of nucleophiles and bases, often leading to sluggish or failed reactions under standard conditions.[1]

A frequent complication arising from the ketone's high electrophilicity is its propensity to form a stable gem-diol (hydrate) in the presence of water.[2] This equilibrium can sequester the ketone, making it unavailable for the desired reaction.

This guide is structured to address these challenges head-on, providing specific troubleshooting advice and alternative protocols for common synthetic transformations.

Troubleshooting Guide by Reaction Type

Nucleophilic Addition Reactions (e.g., Grignard, Organolithium)

This class of reactions is fundamental for C-C bond formation but is often the first major hurdle for researchers using this ketone.

Question: My Grignard or organolithium reaction is sluggish or fails completely, despite the ketone's high electrophilicity. What is going wrong and how can I fix it?

Answer: This is a classic case of steric hindrance triumphing over electronic activation. The bulky CF₃ groups physically block the pathway for the organometallic reagent to approach the carbonyl carbon.

-

Causality: The tetrahedral transition state required for nucleophilic addition is destabilized by severe steric clashes between the incoming nucleophile and the axial CF₃ groups on the cyclohexanone ring. Standard Grignard reagents may be too bulky to approach the carbonyl efficiently.[3]

-

Troubleshooting Workflow:

Caption: Troubleshooting nucleophilic addition reactions.

-

Recommended Protocols & Solutions:

-

Switch to Smaller, More Reactive Nucleophiles: Organolithium reagents are generally more reactive than their Grignard counterparts.[4] Switching from a bulky Grignard (e.g., i-PrMgCl) to a smaller organolithium (e.g., MeLi) can be effective.

-

Employ Lewis Acid Additives (Cerium(III) Chloride): The addition of anhydrous CeCl₃ (Luche conditions) can dramatically improve yields. The cerium ion coordinates to the carbonyl oxygen, further increasing its electrophilicity and potentially altering the reaction mechanism to better tolerate steric hindrance.

-

Consider Alternative Reagents: For trifluoromethylation, the Ruppert-Prakash reagent (TMSCF₃) with a fluoride initiator is a powerful tool for introducing a CF₃ group and is designed to react with highly functionalized ketones.[5]

-

High-Pressure Conditions: For particularly stubborn cases, conducting the reaction under high pressure (10-15 kbar) can overcome the activation barrier imposed by steric hindrance. This technique increases the frequency of molecular collisions and can favor transition states with a smaller volume.[6]

Table 1: Comparison of Nucleophilic Addition Strategies

Strategy Reagent/Condition Typical Improvement Key Consideration Reagent Change R-Li instead of R-MgX Moderate to High Increased basicity may cause side reactions. Lewis Acid Anhydrous CeCl₃ High Requires strictly anhydrous conditions. Specialized Reagent TMSCF₃ / TBAF High (for trifluoromethylation) Specific to CF₃ addition. | Process Condition | High Pressure (10-15 kbar) | High | Requires specialized equipment. |

-

Enolate Formation and Alkylation

The electron-withdrawing CF₃ groups significantly increase the acidity of the α-protons at the C2 and C6 positions, making enolate formation thermodynamically favorable. However, kinetic accessibility remains a challenge.

Question: I am struggling to selectively form the enolate of this compound for an alkylation reaction. Which conditions should I use?

Answer: The key to successful enolate formation with this substrate lies in understanding and controlling kinetic versus thermodynamic deprotonation. Due to the symmetry of the molecule, you are primarily concerned with deprotonation at the C2/C6 positions versus the C4 position. The C2/C6 protons are significantly more acidic due to the adjacent CF₃ groups.

-

Causality: The rate of deprotonation is dictated by the steric accessibility of the proton, while the stability of the resulting enolate is determined by the substitution of the double bond.[7][8] For this ketone, the C2/C6 protons are sterically hindered. A bulky base will struggle to access them, even if they are more acidic.

-

Decision Diagram for Enolate Formation:

Caption: Selecting conditions for enolate formation.

-

Recommended Protocol for Kinetic Enolate Formation & Alkylation:

-

Setup: Under a dry nitrogen or argon atmosphere, dissolve diisopropylamine (1.1 eq.) in anhydrous THF and cool to -78 °C.

-

Base Formation: Slowly add n-butyllithium (1.05 eq.) and stir for 30 minutes at -78 °C to form LDA.

-

Enolate Formation: Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the LDA solution, maintaining the temperature at -78 °C. Stir for 1-2 hours.

-

Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.2 eq.) and stir at -78 °C for several hours, then allow the reaction to slowly warm to room temperature overnight.

-

Quench: Quench the reaction with a saturated aqueous solution of NH₄Cl.

Self-Validation Check: The use of a strong, sterically hindered base like LDA at low temperatures ensures rapid, irreversible deprotonation at the most accessible acidic proton, favoring the kinetic product.[9][10] Using a full equivalent of the base prevents equilibration back to the starting ketone.[9]

-

Condensation Reactions (Aldol, Knoevenagel)

Condensation reactions require the formation of an enolate followed by its addition to an electrophile (often another carbonyl). The steric hindrance of this compound makes both steps challenging.

Question: My Aldol or Knoevenagel condensation is failing. The starting materials are recovered or I observe complex mixtures. What should I try?

Answer: The high steric hindrance around the α-carbons can prevent the enolate from successfully attacking the electrophile. Furthermore, self-condensation of the ketone is unlikely due to the same steric constraints, but cross-condensation requires overcoming the hindrance.

-

Causality: The formation of the C-C bond in the aldol or Knoevenagel reaction has a sterically demanding transition state. The bulky CF₃ groups can raise the activation energy of this step prohibitively.

-

Recommended Strategies:

-

Microwave-Assisted Synthesis: Microwave irradiation provides rapid, uniform heating that can supply the energy needed to overcome high activation barriers in a short amount of time, often leading to cleaner reactions and higher yields.[11][12][13] This is particularly effective for condensation reactions.[14]

-

Switch to a Knoevenagel Condensation: If a standard Aldol reaction fails, a Knoevenagel condensation is a powerful alternative.[1][15] It uses a highly acidic "active methylene" compound (e.g., malononitrile, ethyl cyanoacetate) and a mild base (e.g., piperidine, ammonium acetate). The high acidity of the nucleophile allows for catalysis by weaker bases, and the resulting nucleophile is often potent enough to react even with hindered ketones.[16][17]

-

-

Protocol: Microwave-Assisted Knoevenagel Condensation

-

Reactants: In a microwave-safe reaction vessel, combine this compound (1.0 eq.), malononitrile (1.1 eq.), and ammonium acetate (0.2 eq.).

-

Solvent: Add a minimal amount of a high-boiling polar solvent like ethanol or isopropanol (or run solvent-free if reactants are liquid).

-

Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate at a constant temperature (e.g., 100-120 °C) for 10-30 minutes. Monitor pressure to ensure it remains within safe limits.

-

Workup: After cooling, dilute the mixture with a suitable organic solvent and wash with water to remove the catalyst. Purify by chromatography or recrystallization.

-

Wittig and Related Olefination Reactions

Converting the sterically hindered carbonyl to a double bond via a Wittig reaction is often difficult.

Question: My Wittig reaction with this compound is giving a very low yield. How can I improve this olefination?

Answer: The formation of the key four-membered oxaphosphetane intermediate in the Wittig reaction is highly sensitive to steric hindrance at the carbonyl carbon.[18]

-

Causality: The approach of the bulky phosphorus ylide to the already crowded carbonyl is sterically disfavored. This slows down the initial cycloaddition step, which is often the rate-limiting step.

-

Recommended Strategies:

-

Use Less Hindered Ylides: The reaction has the highest chance of success with small, highly reactive, non-stabilized ylides like methylenetriphenylphosphorane (Ph₃P=CH₂).[18]

-

Employ the Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which uses a phosphonate ester-derived carbanion, is often superior for reacting with sterically hindered ketones. The smaller size and higher nucleophilicity of the phosphonate carbanion compared to a Wittig ylide can lead to significantly better yields.

Table 2: Comparison of Olefination Methods

Reaction Reagent Type Steric Tolerance Byproduct Wittig Phosphorus Ylide (Ph₃P=CHR) Low to Moderate Triphenylphosphine oxide | HWE | Phosphonate Carbanion ((RO)₂P(O)CHR⁻) | Moderate to High | Water-soluble phosphate salt |

-

Frequently Asked Questions (FAQs)

Q1: My starting material contains a significant amount of the hydrate. Do I need to remove the water before the reaction? A1: Yes, absolutely. For most reactions, especially those involving organometallics, enolates, or hydrides, the presence of water (even as the hydrate) is detrimental. The hydrate is in equilibrium with the ketone and water, and this free water will quench sensitive reagents. You can often remove the water by azeotropic distillation with toluene using a Dean-Stark apparatus or by drying the ketone over a strong desiccant like P₂O₅ in a vacuum desiccator.

Q2: Are there any special safety considerations when working with this compound, particularly for Grignard reactions? A2: Yes. While the ketone itself is stable, the preparation of related trifluoromethylphenyl Grignard reagents has been associated with detonations, potentially due to loss of solvent contact or runaway exothermic reactions.[19][20] When performing reactions with organometallics, always ensure efficient stirring, maintain careful temperature control with an adequate cooling bath, add reagents slowly, and never leave the reaction unattended.

Q3: The ketone is poorly soluble in my chosen reaction solvent. What are my options? A3: Solubility can be a challenge. Consider more polar aprotic solvents like THF, DME, or diglyme. For some reactions, co-solvents may be necessary. Gentle warming can aid dissolution, but be mindful of the reaction's temperature requirements. In microwave-assisted synthesis, localized superheating can often overcome initial solubility issues.[13]

References

-

[1-[3,5-Bis(trifluoromethyl)phenyl]-ethanone. Organic Syntheses.]([Link])

Sources

- 1. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 2. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 4. Nucleophilic Addition to Carbonyl Groups - Chemistry Steps [chemistrysteps.com]

- 5. Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Kinetic vs. Thermodynamic Enolates: Understanding the Nuances of Enolate Formation - Oreate AI Blog [oreateai.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Microwave-assisted organocatalytic cross-aldol condensation of aldehydes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. tandfonline.com [tandfonline.com]

- 14. scribd.com [scribd.com]

- 15. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Wittig reaction - Wikipedia [en.wikipedia.org]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. pubs.acs.org [pubs.acs.org]

handling volatile impurities in 3,5-bis(trifluoromethyl)cyclohexanone

The following guide serves as a specialized Technical Support Center for researchers working with 3,5-bis(trifluoromethyl)cyclohexanone . This intermediate is critical in the synthesis of Neurokinin-1 (NK1) receptor antagonists and chiral organocatalysts, but it presents unique purification challenges due to the high volatility and lipophilicity imparted by the trifluoromethyl (

Subject: Troubleshooting Volatile Impurities in this compound Ticket ID: F-CYC-35-BIS Status: Open

📋 Executive Summary: The "Ghost" Impurity Challenge

Users frequently report "ghost" impurities that appear in Gas Chromatography (GC) but vanish in NMR, or solids that lose mass during high-vacuum drying. These issues stem from the unique physical chemistry of the 3,5-bis(

-

Sublimation: The starting material, 3,5-bis(trifluoromethyl)phenol , is highly prone to sublimation and often co-condenses with your product.

-

Volatility: The target ketone has high vapor pressure; aggressive drying removes the product alongside solvents.

-

Hydrate Formation: The electron-withdrawing

groups activate the ketone, making it susceptible to forming stable, volatile hydrates with atmospheric moisture.

📊 Module 1: Diagnostic Hub (FAQ)

Q1: "I see a split peak in my GC-MS, but my NMR looks clean. Is my product degrading?"

Diagnosis: Likely Hydrate Formation or Hemiacetalization .

-

The Science: The electron-deficient carbonyl carbon in fluorinated ketones is highly electrophilic. In the GC injection port (250°C+), hydrates dehydrate back to the ketone, but on the column, they may streak or separate. In NMR using

(which often contains trace acid/water), you might see a shifted signal or broadened peaks. -

Verification: Run a

NMR in a strictly anhydrous solvent (e.g.,

Q2: "My product is contaminated with the starting phenol. Distillation isn't working."

Diagnosis: Azeotropic Sublimation .

-

The Science: 3,5-bis(trifluoromethyl)phenol does not just boil; it sublimes. During vacuum distillation, the phenol bypasses the liquid phase and crystallizes in your condenser or receiving flask, re-contaminating the distilled ketone.

-

The Fix: Do not rely on physical separation alone. You must use Chemical Scavenging (See Protocol A below).

Q3: "I have a persistent impurity at roughly 0.9 RRT (Relative Retention Time). What is it?"

Diagnosis: Over-reduced Cyclohexanol .

-

The Science: If synthesized via hydrogenation of the phenol, the catalyst (Rh/C or Pd/C) can over-reduce the ketone to 3,5-bis(trifluoromethyl)cyclohexanol. This alcohol has a boiling point very close to the ketone and is difficult to separate via flash chromatography due to similar polarity (both are lipophilic).

🛠 Module 2: Troubleshooting Protocols

Protocol A: Chemical Scavenging of Phenolic Impurities

Use this when the starting material persists (>2%) despite distillation.

Rationale: Leveraging the acidity of the phenol (

-

Dissolution: Dissolve crude mixture in MTBE (Methyl tert-butyl ether). Avoid Dichloromethane (DCM) as emulsions form easily with fluorinated species.

-

The Cold Wash: Cool the solution to 0°C.

-

Extraction: Wash with cold 1N NaOH (2x).

-

Critical: Perform this quickly (<5 mins). Prolonged exposure to base can induce aldol condensation or haloform-type cleavage of the activated ketone.

-

-

Quench: Immediately wash the organic layer with saturated

solution, then Brine. -

Drying: Dry over

(granular) rather than

Protocol B: The "Jones Rescue" for Over-Reduced Alcohol

Use this when the alcohol impurity exceeds 5%.

Rationale: separating the alcohol from the ketone is difficult. It is thermodynamically more efficient to oxidize the impurity back into the desired product.

-

Setup: Dissolve the mixture in Acetone (0.1 M concentration).

-

Titration: Add Jones Reagent (CrO3/H2SO4) dropwise at 0°C until a persistent orange color remains.

-

Scavenge: Add Isopropanol (0.5 mL) to quench excess oxidant (turns green).

-

Workup: Filter through a Celite/Silica pad to remove Chromium salts. The filtrate is now pure ketone.

🔍 Visualizing the Purification Logic

The following decision tree outlines the logical flow for handling crude reaction mixtures based on the specific impurity profile.

Figure 1: Purification Decision Tree. Blue nodes indicate input; Yellow indicates analysis; Red indicates chemical intervention; Green indicates physical separation.

📊 Data Reference: Component Properties

Use this table to configure your distillation or chromatography parameters. Note the distinct shift in

| Compound | Role | Approx.[1][2][3][4][5][6] BP | Solubility Issues | |

| 3,5-bis( | Target | 175-185°C | -63.5 (s) | Forms hydrates in wet air |

| 3,5-bis( | Precursor | Sublimes >50°C | -63.2 (s) | Co-sublimes with product |

| 3,5-bis( | Side Product | 180-190°C | -62.8 (d) | Streaks on Silica |

| 3,5-bis( | De-functionalized | 118°C | -63.0 (s) | Highly Volatile |

Note:

📦 Storage & Handling Guidelines

The "Dry-Box" Rule: Because of the electron-withdrawing nature of the two trifluoromethyl groups, the carbonyl carbon is highly susceptible to nucleophilic attack by water.

-

Container: Store in amber glass with a Teflon-lined cap.

-

Atmosphere: Argon backfill is mandatory.

-